molecular formula C21H24FN7 B5651351 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5651351
M. Wt: 393.5 g/mol
InChI Key: RBYXFGNOBOXKTC-UHFFFAOYSA-N
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Description

6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazine ring, a piperazine moiety, and fluorophenyl and methylphenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Derivative: The reaction between 4-fluoroaniline and piperazine in the presence of a suitable catalyst forms the 4-(4-fluorophenyl)piperazine intermediate.

    Triazine Ring Formation: The intermediate is then reacted with cyanuric chloride to form the triazine ring.

    Substitution Reaction: The final step involves the substitution of the triazine ring with the 2-methylphenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and modulating specific pathways. Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 4-(4-fluorophenyl)piperazin-1-yl]-[5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

Uniqueness

6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7/c1-15-4-2-3-5-18(15)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)17-8-6-16(22)7-9-17/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYXFGNOBOXKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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